molecular formula C11H10ClNO B8628649 5-Benzyl-2-(chloromethyl)-1,3-oxazole CAS No. 89102-64-7

5-Benzyl-2-(chloromethyl)-1,3-oxazole

Cat. No.: B8628649
CAS No.: 89102-64-7
M. Wt: 207.65 g/mol
InChI Key: GUQULPIUBLGXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-(chloromethyl)-1,3-oxazole is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89102-64-7

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

5-benzyl-2-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H10ClNO/c12-7-11-13-8-10(14-11)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

GUQULPIUBLGXDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(O2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Diazo-3-phenyl-2-propanone (0.8 g, 5 mmol) in dichloromethane (5 ml) was added to a mixture of boron trifluoride diethyl etherate (1.2 ml, 10 mmol), chloroacetonitrile (6.4 ml, 100 mmol) and dichloromethane (5 ml) at 20° C. After 0.5 h at 20° C. the solution was washed with cold aqueous 20% sodium hydroxide, dried (MgSO4), and evaporated under reduced pressure to give an oil which was purified by chromatography (10 g silica, dichloromethane) to give 2-chloromethyl-5-benzyl oxazole as a yellow oil (0.64 g, 62%); δH (CDCl3) 7.2 (5H, S, aryl), 6.7 (1H, S, het-H), 4.5 (2H, S, CH2Cl), 4.2 (2H, S, CH2Ar), 2-Chloromethyl-5-benzyloxazole (0.6 g, 3 mmol) and triethyl phosphite (0.7 ml, 4.5 mmol) were heated together for 1 h at 160° C. and then cooled. Direct chromatography (10 g silica, 0 to 5% methanol in dichloromethane) then gave diethyl 5-benzyl-2-oxazolylmethyl phosphonate as a light brown oil (0.65 g, 70%); δH (CDCl3) 7.2 (5H, S, aryl), 6.7 (1H, S, het-H), 4.1 (4H, m, OCH2), 3.9 (2H, S, CH2Ar), 3.3 (2H, d, CH2P), 1.3 (6H, t, Me).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.